2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine
Overview
Description
2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine is an organic compound that belongs to the benzodioxole family This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Mechanism of Action
Target of Action
Similar benzodioxole derivatives have been reported to inhibit cyclooxygenase (cox) enzymes . COX enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various biological responses .
Mode of Action
They bind to the active site of the enzyme, preventing the substrate from accessing it and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of COX enzymes by benzodioxole derivatives affects the biosynthesis of prostaglandins . Prostaglandins are involved in various biological responses, including inflammation, pain, and fever . Therefore, the inhibition of COX enzymes can lead to reduced inflammation and pain .
Result of Action
The result of the action of benzodioxole derivatives, such as 2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine, can be inferred from their mode of action. By inhibiting COX enzymes, these compounds can potentially reduce inflammation and pain . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1,3-benzodioxole with ethyl and methyl groups, followed by amination. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-2-methyl-1,3-benzodioxole: Similar structure but lacks the amine group.
2-methyl-2H-1,3-benzodioxol-5-amine: Similar but without the ethyl group.
1,3-benzodioxole-5-amine: Lacks both ethyl and methyl groups.
Uniqueness
2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
IUPAC Name |
2-ethyl-2-methyl-1,3-benzodioxol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-10(2)12-8-5-4-7(11)6-9(8)13-10/h4-6H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOWCCGICLWLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OC2=C(O1)C=C(C=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.